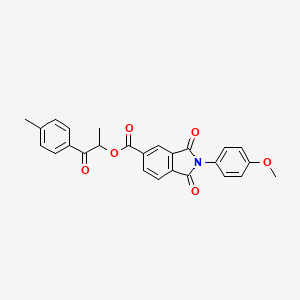
2-(Dodecanoylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dodecanoylamino)benzoic acid is an organic compound with the molecular formula C19H29NO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a dodecanoylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecanoylamino)benzoic acid typically involves the acylation of 2-aminobenzoic acid with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Aminobenzoic acid+Dodecanoyl chloride→2-(Dodecanoylamino)benzoic acid+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dodecanoylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions result in various substituted derivatives of this compound.
Applications De Recherche Scientifique
2-(Dodecanoylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 2-(Dodecanoylamino)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Tridecanoylamino)benzoic acid
- 2-(Tetradecanoylamino)benzoic acid
- 2-(Pentadecanoylamino)benzoic acid
Uniqueness
2-(Dodecanoylamino)benzoic acid is unique due to its specific dodecanoyl group, which imparts distinct physicochemical properties. Compared to similar compounds with different acyl groups, it may exhibit different solubility, reactivity, and biological activity profiles. This uniqueness makes it valuable for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C19H29NO3 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-(dodecanoylamino)benzoic acid |
InChI |
InChI=1S/C19H29NO3/c1-2-3-4-5-6-7-8-9-10-15-18(21)20-17-14-12-11-13-16(17)19(22)23/h11-14H,2-10,15H2,1H3,(H,20,21)(H,22,23) |
Clé InChI |
YPVLREMYTHWOHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12462910.png)


![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462944.png)
![1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol](/img/structure/B12462945.png)

![(S)-2-(2-(5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl)acetamido)succinic acid](/img/structure/B12462951.png)
![N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12462958.png)

![ethyl 4-({[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12462971.png)
![1-(4-Chlorophenyl)-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12462972.png)

